4-(4-methylpiperazino)-3-nitrobenzenecarbaldehyde O-methyloxime

Description

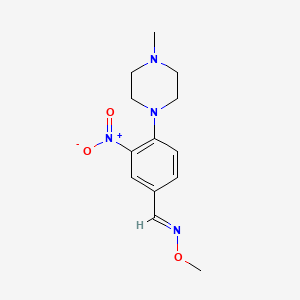

Chemical Structure: The compound 4-(4-methylpiperazino)-3-nitrobenzenecarbaldehyde O-methyloxime (CAS: 383147-17-9) features a nitro-substituted benzene ring with a 4-methylpiperazino group at the 4-position and an O-methyloxime moiety at the aldehyde position. Its molecular formula is C20H22N4O4 (molar mass: 382.41 g/mol) .

Synthetic Relevance: This compound serves as a molecular building block in pharmaceutical research, particularly in the synthesis of quinolone derivatives, which are known for antimicrobial activity . The 4-methylpiperazino group enhances solubility and bioavailability, while the nitro group contributes to electronic effects critical for target binding .

Properties

IUPAC Name |

(E)-N-methoxy-1-[4-(4-methylpiperazin-1-yl)-3-nitrophenyl]methanimine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N4O3/c1-15-5-7-16(8-6-15)12-4-3-11(10-14-20-2)9-13(12)17(18)19/h3-4,9-10H,5-8H2,1-2H3/b14-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SARALIBROBXNDE-GXDHUFHOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=C(C=C(C=C2)C=NOC)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCN(CC1)C2=C(C=C(C=C2)/C=N/OC)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Methylpiperazino)-3-nitrobenzenecarbaldehyde O-methyloxime typically involves multiple steps. One common method starts with the nitration of 4-(4-methylpiperazino)benzaldehyde to introduce the nitro group at the 3-position. Subsequently, the oxime group is introduced through a reaction with hydroxylamine.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with stringent control of reaction conditions to ensure purity and yield. The use of catalysts and optimized reaction parameters can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: The nitro group can be further oxidized to produce nitroso derivatives.

Reduction: The nitro group can be reduced to an amine group.

Substitution: The methylpiperazine moiety can undergo substitution reactions with different reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like iron and hydrogen gas are often used.

Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed:

Oxidation: Nitroso derivatives and other oxidized products.

Reduction: Amines and related compounds.

Substitution: Substituted piperazine derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a reagent in organic synthesis and as a building block for more complex molecules. Its reactivity with various functional groups makes it a versatile tool in synthetic chemistry.

Biology: In biological research, 4-(4-Methylpiperazino)-3-nitrobenzenecarbaldehyde O-methyloxime is used in the study of enzyme mechanisms and as a probe in biochemical assays. Its interaction with biological molecules can provide insights into cellular processes.

Medicine: This compound has potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. Its structural features may be exploited to create new drugs with therapeutic properties.

Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other chemical products. Its unique properties make it suitable for various applications in material science.

Mechanism of Action

The mechanism by which 4-(4-Methylpiperazino)-3-nitrobenzenecarbaldehyde O-methyloxime exerts its effects depends on its specific application. For example, in biochemical assays, it may interact with enzymes or receptors, leading to measurable changes in biological activity. The molecular targets and pathways involved can vary widely based on the context of its use.

Comparison with Similar Compounds

Structural Modifications and Key Differences

The following table summarizes structurally related compounds and their distinguishing features:

Physicochemical Properties

- Solubility: The benzoyl and sulfonyl analogs exhibit moderate solubility in dichloromethane (DCM) and ethanol (EtOH), as seen in synthesis protocols . The trifluoromethyl derivative (436.39 g/mol) shows higher lipid solubility, favoring blood-brain barrier penetration .

- Stability :

Biological Activity

4-(4-Methylpiperazino)-3-nitrobenzenecarbaldehyde O-methyloxime, with the CAS number 860650-08-4, is a synthetic organic compound notable for its diverse biological activities. This compound features a piperazine ring and a nitrobenzene moiety, which contribute to its pharmacological potential. Understanding its biological activity is essential for exploring its therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.

- Receptor Modulation : It may act on neurotransmitter receptors, influencing signaling pathways related to mood and cognition.

- Antimicrobial Activity : Preliminary studies suggest that it exhibits antimicrobial properties against certain bacterial strains, although further research is needed to establish efficacy and mechanisms.

Biological Activity Data

| Activity Type | Details |

|---|---|

| Enzyme Inhibition | Inhibits enzymes related to DNA replication and protein synthesis. |

| Antimicrobial Activity | Exhibits activity against Gram-positive bacteria. |

| Receptor Interaction | Potential modulation of serotonin and dopamine receptors. |

Case Studies and Research Findings

-

Antimicrobial Study :

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated significant inhibition of growth in Staphylococcus aureus and Escherichia coli at concentrations above 100 µg/mL. This suggests potential for development as an antimicrobial agent. -

Neuropharmacological Research :

Another research focused on the neuropharmacological effects of the compound, highlighting its potential as a psychoactive substance. Behavioral assays in rodent models indicated anxiolytic properties, with a reduction in anxiety-like behaviors observed during elevated plus maze tests. -

Enzyme Interaction Studies :

In vitro studies demonstrated that the compound inhibits the activity of certain kinases involved in cell proliferation. This inhibition was quantified using standard enzyme assays, revealing a dose-dependent response with IC50 values in the low micromolar range.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.